Diquat

Toxicology Mammalian Safety Herbicide Selection

Researchers requiring a kinetically favorable redox-cycling agent for oxidative stress assays often face supply inconsistency and unverified purity. Diquat (CAS 2764-72-9) resolves this: • 2.5-fold lower Km for one-electron reduction vs paraquat-superior reductase assay sensitivity at low, physiologically relevant substrate concentrations. • >2-fold higher fish toxicity threshold (>10 ppm vs >5 ppm)-preferred active for aquatic herbicide formulations in recreational lakes and irrigation canals. • >160-day hydrosoil persistence-key reference compound for long-term cationic herbicide fate studies in benthic environments. Supplied with full analytical documentation; ready for immediate global dispatch.

Molecular Formula C12H12N2+2
Molecular Weight 184.24 g/mol
CAS No. 2764-72-9
Cat. No. B7796111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiquat
CAS2764-72-9
Molecular FormulaC12H12N2+2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31
InChIInChI=1S/C12H12N2/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1/h1-8H,9-10H2/q+2
InChIKeySYJFEGQWDCRVNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Diquat: Physicochemical Profile and Class Identity


Diquat (CAS 2764-72-9) is the bipyridylium cation core of a widely used non-selective contact herbicide [1]. It is commercially formulated as the dibromide salt (CAS 85-00-7), which exhibits a water solubility of 700 g/L at 20°C and a very low log Kow of -4.6, indicating strong hydrophilicity and limited potential for bioaccumulation [2]. As a quaternary ammonium compound within the bipyridyl class, diquat exerts its herbicidal action through redox cycling, a mechanism it shares with its closest structural analog, paraquat [3].

1
IDENTITY
Bipyridylium analytical reference standard. Core cation for environmental fate and ecotoxicology studies.
2
WORKFLOW
Redox cycling probe. Comparative tool for oxidative stress pathways, particularly in hepatic models.
3
SELECTION
Higher reduction sensitivity. Reported lower Km suggests suitability for low-concentration reductase enzyme assays.

Why Diquat Is Not Interchangeable with Paraquat


Although diquat and paraquat share a bipyridyl core and a primary mode of action via redox cycling, their distinct physicochemical and biochemical properties preclude interchangeability [1]. Key differences in redox potential, tissue-specific toxicity, and environmental persistence dictate their respective suitability for specific applications [2]. For instance, while diquat exhibits lower acute oral mammalian toxicity, it demonstrates a greater propensity for hepatotoxicity and CNS effects compared to paraquat, which is primarily pulmonotoxic [3]. Furthermore, diquat's higher affinity for one-electron reduction at low concentrations and its distinct environmental degradation profile necessitate its independent evaluation for any procurement or experimental design [4].

Diquat (Target)
Reported lower acute oral endpoint (rat LD50 231 mg/kg) but greater affinity for hepatic redox cycling.
Paraquat (Substitute)
Lower reported LD50 (150 mg/kg). Primarily associated with pulmonary toxicity, not hepatic.
Diquat (Target)
Reported wider aquatic safety margin (>10 ppm cation) but longer sediment persistence (>160 days).
Paraquat (Substitute)
Lower reported aquatic threshold (>5 ppm cation) and shorter reported sediment persistence (>85 days).
! Risk Context
Mechanistic profile (redox potential, tissue targets) and environmental fate profiles differ significantly. Direct substitution may invalidate model-specific endpoint interpretation and environmental impact assessments.

Diquat vs. Paraquat: Key Differentiation Evidence


Acute Oral Mammalian Toxicity

In a direct comparison, the rat acute oral LD50 for diquat is 231 mg/kg, which is significantly higher than the LD50 for paraquat, reported at 150 mg/kg [1]. This indicates a lower acute oral toxicity for diquat in this mammalian model, a factor relevant for assessing occupational exposure risks and formulating safer products.

Acute Oral Mammalian Toxicity
Head-to-head
LD50 231 mg/kg (rat)
Reported lower acute oral endpoint compared to paraquat (150 mg/kg).
Rat model context; occupational exposure assessment review.
Toxicology Mammalian Safety Herbicide Selection

Aquatic Vertebrate Safety Margin

A foundational study on the aquatic herbicide potential of both compounds established that the threshold toxic concentration for fish is in excess of 10 ppm cation for diquat, whereas it is in excess of 5 ppm cation for paraquat [1]. This indicates a >2-fold greater safety margin for diquat in aquatic environments, a critical differentiator for its use in and around water bodies.

Aquatic Vertebrate Safety Margin
Head-to-head
Threshold > 10 ppm cation
Reported >2-fold wider margin compared to paraquat (>5 ppm).
Aquatic herbicide context; species review pending.
Aquatic Toxicology Environmental Safety Aquatic Herbicide

Redox Potential and ROS Generation

Due to its standard redox potential (E0), diquat is more likely to accept an electron compared to paraquat, and this property leads to the generation of greater amounts of reactive oxygen species (ROS) at equivalent concentrations [1]. An in vitro study confirmed diquat was the most potent generator of superoxide anion radical (O2-.) and H2O2, being much better than paraquat [2]. This mechanistic difference translates to distinct toxicological profiles, with diquat being associated with more pronounced hepatotoxicity rather than the pulmonotoxicity typical of paraquat [1].

Redox Potential & ROS Generation
Head-to-head
Diquat > Benzyl viologen > Paraquat
Higher reported superoxide/H2O2 potency in hepatic fractions.
Hepatic microsome/hepatocyte data.
Redox Biology Mechanism of Action Oxidative Stress

Environmental Persistence in Sediments

A study on herbicidal residues in pond water and hydrosoil found that while both compounds were held by sediments, diquat persisted at high concentrations for more than 160 days, whereas paraquat persisted for more than 85 days [1]. A separate study on photocatalytic degradation corroborated this finding, concluding that diquat is more persistent than paraquat [2]. This difference in sediment-bound longevity has significant implications for environmental monitoring and the management of treated water bodies.

Environmental Persistence in Sediments
Head-to-head
Persistence > 160 days
Reported ~1.9x longer sediment persistence than paraquat (>85 days).
Field condition context; environmental monitoring review.
Environmental Fate Soil Persistence Remediation

Enzymatic Reduction Kinetics

A comparative study on the one-electron reduction of diquat and paraquat in rat tissue fractions revealed that the apparent Km values for diquat were lower than those for paraquat in both microsomal and mitochondrial fractions from liver, lung, and kidney [1]. This indicates a higher affinity of endogenous reducing enzymes for diquat. Consequently, at a 1 mM concentration, the reduction velocity for diquat was significantly higher than that for paraquat. For instance, in liver microsomes, the Km was 1.2 mM for diquat versus 3.0 mM for paraquat, a 2.5-fold difference [2].

Enzymatic Reduction Kinetics
Head-to-head
Km 1.2 mM (2.5-fold lower)
Reported higher enzyme affinity vs. paraquat (Km 3.0 mM).
Liver microsome context; low-concentration assay sensitivity review.
Enzymology Biochemical Kinetics Redox Metabolism

Validated Applications of Diquat


Aquatic Herbicide for Sensitive Water Bodies

Given its >2-fold higher threshold toxic concentration in fish compared to paraquat ( >10 ppm vs >5 ppm), diquat is the scientifically preferred active ingredient for formulating herbicides intended for use in recreational lakes, irrigation canals, and other water bodies where non-target fish toxicity is a critical regulatory and environmental concern [1].

Redox Cycling Inducer in Hepatotoxicity Models

Due to its demonstrated superior potency in generating superoxide and H2O2 in hepatic microsomes and hepatocytes compared to paraquat [1], diquat serves as a more robust and reliable positive control or tool compound for investigating oxidative stress, lipid peroxidation, and glutathione depletion pathways in liver cell lines and primary hepatocyte cultures.

Low-Concentration Reductase Activity Tool

The finding that diquat exhibits a 2.5-fold lower Km for one-electron reduction in liver microsomes [1] makes it the substrate of choice for enzymatic assays designed to detect and quantify reductase activity at low, physiologically relevant concentrations. This kinetic advantage ensures greater assay sensitivity and reduces the required substrate concentration, minimizing potential off-target effects.

Sediment Contamination and Bioremediation Studies

The evidence that diquat persists in hydrosoil for more than 160 days, nearly twice as long as paraquat [1], positions it as a key reference compound for studies on the long-term fate, adsorption, and bioavailability of cationic herbicides in aquatic sediments. It is also a relevant model analyte for developing and validating bioremediation strategies targeting persistent organic pollutants in benthic environments.

Application
Selection Property
Validation Focus
Aquatic Herbicide Formulations
Aquatic safety profile review
Non-target fish toxicity endpoints
Hepatotoxicity Research Models
Redox cycling potency
ROS generation and cell viability
Low-Concentration Reductase Assays
Substrate affinity (Km)
NADPH-dependent reductase activity
Sediment Bioremediation Studies
Environmental persistence
Long-term adsorption in hydrosoil

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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